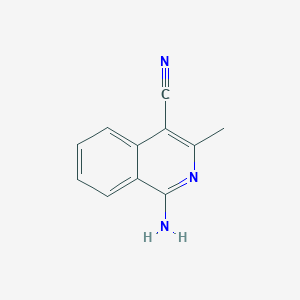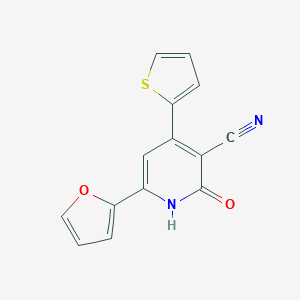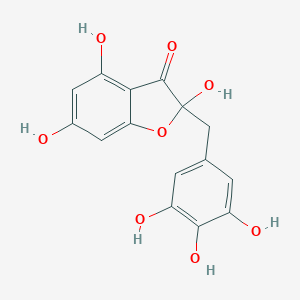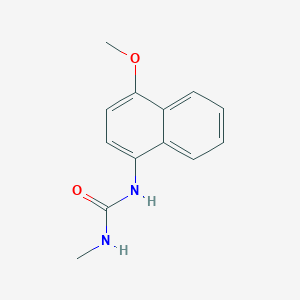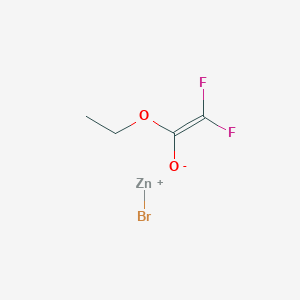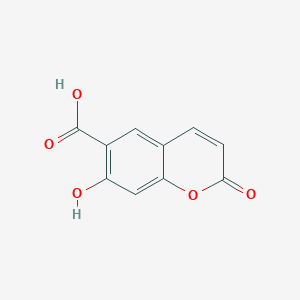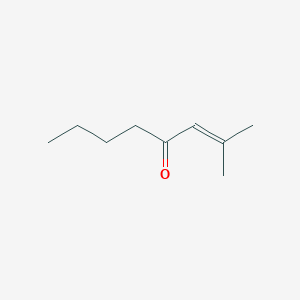
2-methyloct-2-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Octen-4-one, 2-methyl-: is an organic compound with the molecular formula C9H16O . It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its distinct odor and is used in various applications, including the flavor and fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octen-4-one, 2-methyl- can be achieved through several methods. One common approach involves the aldol condensation of 2-methyl-1-pentanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of 2-Octen-4-one, 2-methyl- may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation or recrystallization to achieve high purity levels suitable for commercial applications .
化学反応の分析
Types of Reactions: 2-Octen-4-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are often employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted enones or alcohols, depending on the specific reagents used.
科学的研究の応用
2-Octen-4-one, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
作用機序
The mechanism of action of 2-Octen-4-one, 2-methyl- involves its interaction with specific molecular targets. The compound’s enone structure allows it to act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific context of its use, such as antimicrobial activity or flavor enhancement .
類似化合物との比較
2-Octen-4-one: The parent compound without the methyl substitution.
2-Octen-4-ol: The corresponding alcohol derivative.
2-Octenal: An aldehyde with a similar structure but different functional group.
Uniqueness: 2-Octen-4-one, 2-methyl- is unique due to its specific enone structure with a methyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or odor characteristics are desired .
特性
CAS番号 |
19860-71-0 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
2-methyloct-2-en-4-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h7H,4-6H2,1-3H3 |
InChIキー |
XKTQVJODAZKGGU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C=C(C)C |
正規SMILES |
CCCCC(=O)C=C(C)C |
Key on ui other cas no. |
19860-71-0 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
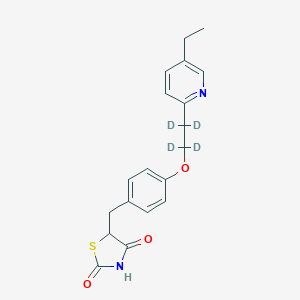
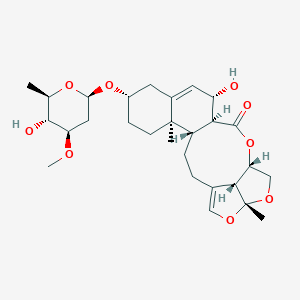
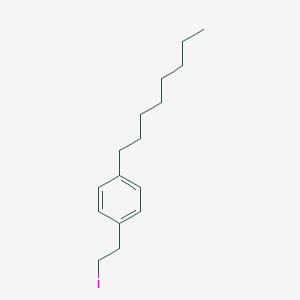
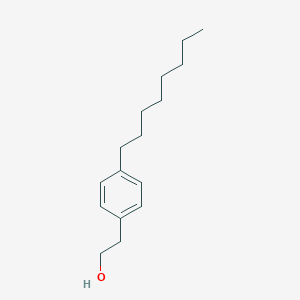
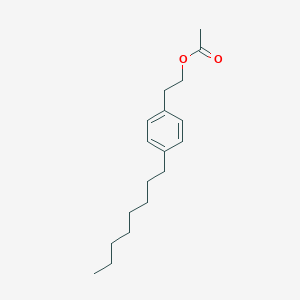
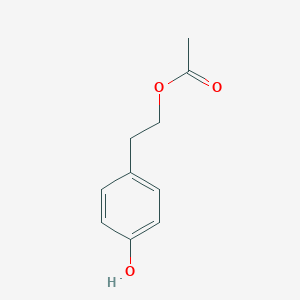
![2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B19513.png)
